molecular formula C26H29N7O3 B2360635 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone CAS No. 920229-97-6

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone

Cat. No. B2360635
CAS RN: 920229-97-6
M. Wt: 487.564
InChI Key: ZLMGZQMQRCQSCJ-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in medicinal chemistry, including a triazolopyrimidine core, a piperazine ring, and a phenyl ring with ethoxy substituents. These components are often found in biologically active compounds, suggesting that this compound may have potential therapeutic applications .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are likely to contribute to its overall conformation and potentially its biological activity. The presence of multiple nitrogen atoms suggests that it may form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the piperazine ring and the ethoxy groups may increase its solubility in polar solvents .

Scientific Research Applications

Alzheimer’s Disease Research

The triazole derivatives, particularly those with a benzodiazepine-1,2,3-triazole structure, have been studied for their potential bioactivity against Alzheimer’s disease . They have shown promise as inhibitors of the butyrylcholinesterase (BuChE) enzyme, which is implicated in the progression of Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier and its non-hepatotoxic nature make it a potential candidate for therapeutic interventions .

Anticancer Activity

Triazole derivatives have been recognized for their antiproliferative activity against various cancer cell lines . The presence of the triazole ring in the compound’s structure could be leveraged to design new derivatives with enhanced anticancer properties. The pyrimidine moiety, in particular, is a common scaffold in anticancer drugs, suggesting that this compound could serve as a lead structure for developing new chemotherapeutic agents.

Material Science Applications

The physicochemical properties of triazoles have been explored in material science, particularly in the development of new materials like light-emitting diodes and solar cells . The compound’s structure could be modified to enhance these properties, making it a valuable asset in the creation of advanced materials.

Antimicrobial and Antiviral Agents

Triazole derivatives are known for their antimicrobial and antiviral activities . The compound could be used as a starting point for the synthesis of new agents that can treat a variety of infectious diseases. Its structural features, such as the ability to form stable hydrogen bonds, enhance its interaction with biological targets, which is crucial for antimicrobial and antiviral efficacy.

Enzyme Inhibition

The triazole core is often used in the design of enzyme inhibitors . The compound could be investigated for its inhibitory effects on enzymes that are therapeutic targets for various diseases. For example, it could be designed to target enzymes involved in inflammatory processes or metabolic disorders.

Neuroprotective Effects

Compounds with a triazole ring have shown neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases . The compound’s ability to interact with neuronal receptors and protect neural tissue from damage could be explored further in this context.

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. This could include in vitro assays to determine its potential as a therapeutic agent, as well as in vivo studies if in vitro results are promising .

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-3-35-21-11-10-20(16-22(21)36-4-2)26(34)32-14-12-31(13-15-32)24-23-25(28-18-27-24)33(30-29-23)17-19-8-6-5-7-9-19/h5-11,16,18H,3-4,12-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMGZQMQRCQSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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